molecular formula C11H10O3 B11958707 2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)- CAS No. 3734-22-3

2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)-

Cat. No.: B11958707
CAS No.: 3734-22-3
M. Wt: 190.19 g/mol
InChI Key: BXEIAIJHNZRHPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethyl butanoic acid with benzyl acrylate in the presence of a palladium catalyst . The reaction conditions typically include the use of Pd(TFA)2 (10 mol%), N-Ac-Val (20 mol%), Ag2CO3 (2 equiv.), and Na2HPO4 (1 equiv.) in HFIP solvent at 120°C for 12 hours . This method yields the desired lactone in high purity and yield.

Industrial Production Methods

Industrial production methods for gamma-lactones, including 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone, often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone include:

Uniqueness

What sets 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone apart is its unique structural features, which confer specific biological activities and synthetic utility. Its benzyl group and dihydroxy functionalities make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

3734-22-3

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-benzyl-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2

InChI Key

BXEIAIJHNZRHPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)CC2=CC=CC=C2)O

Origin of Product

United States

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